N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the synthesis, structure, and spectroscopic characterization of a pincer-type compound; N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide is described . The tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions in the asymmetric unit .Molecular Structure Analysis
The central N-methyl moiety is planar to a r.m.s deviation of 0.01, and the two adjacent N-methylpyridine moieties are out of the plane with dihedral angles of 33.62° (3) and 86.08° (3) . The molecular packing structure of the compound shows an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For example, two of the triflate ligands in the structure are connected to the pincer cation by strong N–H⋯O hydrogen bonds .Scientific Research Applications
- Pincer Ligand : N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide can serve as a tridentate pincer ligand. Its defined positive charge region allows it to interact with metal ions, making it useful in metal coordination chemistry. These interactions play a role in catalysis, molecular switches, and supramolecular assemblies .
- Self-Assembly : N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide participates in supramolecular self-assembly. Its crystal structure reveals intermolecular N–H⋯O and C–H⋯O contacts, contributing to a 3D supramolecular synthon. These interactions stabilize the crystal lattice .
- Derivatives : Researchers have designed and synthesized novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Pyrazoloquinoline Derivatives : Related compounds, such as pyrazolo[3,4-b]-quinoline derivatives, have been explored for their pharmacological properties. Investigating the pharmacokinetics and potential therapeutic effects of N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide derivatives could be valuable .
- Hirshfeld Surface Analysis : Researchers have used Hirshfeld surface analysis to understand the interactions within the crystal structure. The compound’s OH/HO contacts contribute significantly to surface interactions. Pairwise interaction energy calculations reveal the forces stabilizing the crystal lattice .
Metal Coordination Chemistry
Supramolecular Chemistry
Antitubercular Agents
Pharmacology and Drug Development
Crystal Engineering
properties
IUPAC Name |
N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-11-5-6-15-14(8-11)16(9-12(2)19-15)20-17(21)13-4-3-7-18-10-13/h3-10H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTCZAZNIXXXQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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